N-[1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropyl]pyridine-4-carboxamide
Descripción
N-[1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropyl]pyridine-4-carboxamide is a synthetic organic compound featuring a benzotriazole moiety linked via a 3-phenylpropyl chain to a pyridine-4-carboxamide group. The benzotriazole unit is a heterocyclic aromatic system known for its stability and versatility in coordination chemistry and medicinal applications .
Propiedades
IUPAC Name |
N-[1-(benzotriazol-1-yl)-3-phenylpropyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O/c27-21(17-12-14-22-15-13-17)23-20(11-10-16-6-2-1-3-7-16)26-19-9-5-4-8-18(19)24-25-26/h1-9,12-15,20H,10-11H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXWTQIVCFXBOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(NC(=O)C2=CC=NC=C2)N3C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-[1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropyl]pyridine-4-carboxamide (CAS No. 301169-22-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C21H19N5O, with a molecular weight of 357.41 g/mol. The structure features a benzotriazole moiety linked to a phenylpropyl chain and a pyridine-4-carboxamide group. This unique arrangement contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H19N5O |
| Molecular Weight | 357.41 g/mol |
| CAS Number | 301169-22-2 |
| IUPAC Name | N-[1-(1H-1,2,3-benzotriazol-1-yl)-3-phenylpropyl]pyridine-4-carboxamide |
Antimicrobial Properties
Research indicates that N-[1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropyl]pyridine-4-carboxamide exhibits significant antimicrobial activity. In a study assessing various derivatives of benzotriazole compounds, it was found that certain analogues displayed promising antibacterial and antifungal effects against a range of pathogens including Staphylococcus aureus and Candida albicans .
Antichlamydial Activity
A notable study highlighted the compound's selective activity against Chlamydia trachomatis, suggesting its potential as a lead compound for developing new treatments for chlamydial infections. The synthesized derivatives showed the ability to impair the growth of C. trachomatis without affecting host cell viability . This selectivity is crucial for therapeutic applications where minimizing side effects is essential.
The proposed mechanism of action involves the interaction of the compound with specific molecular targets within bacterial cells. The benzotriazole moiety may engage in π–π stacking interactions and hydrogen bonding with enzymes or receptors critical for microbial survival . Such interactions can inhibit essential enzymatic functions, leading to reduced microbial growth.
Study 1: Synthesis and Screening
In one study, researchers synthesized a series of benzotriazole derivatives including N-[1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropyl]pyridine-4-carboxamide and screened them for antibacterial, antifungal, and antitubercular activities. The results indicated that several compounds exhibited potent activity against various strains, supporting further investigation into their structure–activity relationships (SAR) .
Study 2: Selectivity for Chlamydia
Another research effort focused on the antichlamydial properties of related compounds. The findings revealed that certain derivatives not only inhibited C. trachomatis growth but also altered the morphology of chlamydial inclusions in infected cells. These effects were linked to the compounds' ability to disrupt critical cellular processes without harming host cells .
Comparación Con Compuestos Similares
Structural Similarities and Differences
The compound is compared below with three analogs identified in the literature:
Key Observations:
- Target vs. This could alter solubility (e.g., lower logP for pyridine derivatives) and target affinity .
- Target vs. Analog 2 : Analog 2 features a pyrazolo[3,4-b]pyridine core, which introduces additional nitrogen atoms and a bicyclic structure. The cyclopropyl and methyl groups may enhance metabolic stability and lipophilicity compared to the target compound’s linear linker .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
